molecular formula C8H13NOS B055405 2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one CAS No. 121003-08-5

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one

Cat. No. B055405
M. Wt: 171.26 g/mol
InChI Key: DYGSTHUMFIIDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of substituted cathinones. It was first synthesized in 1942 by Boehringer Ingelheim, a German pharmaceutical company, and has since gained popularity as a research chemical due to its unique properties.

Mechanism Of Action

MPA works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, MPA increases the levels of dopamine in the brain, leading to increased feelings of euphoria, energy, and alertness.

Biochemical And Physiological Effects

The biochemical and physiological effects of MPA are similar to other psychostimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of MPA has been associated with neurotoxicity and damage to the dopaminergic system in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using MPA in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to be more potent than other psychostimulant drugs such as methylphenidate and modafinil. However, its potential for abuse and neurotoxicity must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on MPA. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders that involve dopamine dysregulation. Another area of interest is the development of safer and more selective dopamine reuptake inhibitors that can be used as therapeutic drugs. Additionally, more research is needed to fully understand the long-term effects of MPA on the brain and its potential for abuse.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-thiopyrrolidine with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MPA.

Scientific Research Applications

MPA has been widely studied for its potential use in pharmacology and neuroscience research. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other psychostimulant drugs such as cocaine and amphetamines. This makes it a valuable tool for studying the role of dopamine in the brain and its effects on behavior.

properties

CAS RN

121003-08-5

Product Name

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3

InChI Key

DYGSTHUMFIIDIH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCCC1=S

Canonical SMILES

CC(C)C(=O)N1CCCC1=S

synonyms

2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI)

Origin of Product

United States

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